N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
CAS No.: 449784-33-2
Cat. No.: VC5970517
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449784-33-2 |
|---|---|
| Molecular Formula | C17H20N4O5S |
| Molecular Weight | 392.43 |
| IUPAC Name | N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C17H20N4O5S/c1-10-11(6-5-7-14(10)21(23)24)16(22)18-15-12-8-27(25,26)9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22) |
| Standard InChI Key | PMJSYJNRBGYMSM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic thieno[3,4-c]pyrazole system, where a sulfur atom occupies position 1 of the thiophene ring fused to a pyrazole ring at positions 3 and 4. The pyrazole nitrogen at position 2 is substituted with a tert-butyl group, while the sulfur atom in the thiophene ring is oxidized to a sulfone (5,5-dioxo). At position 3 of the pyrazole, a 2-methyl-3-nitrobenzamide group is appended via an amide linkage. This arrangement confers significant steric bulk and electronic heterogeneity, influencing both reactivity and biological interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-{2-tert-Butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide |
| Molecular Formula | C₁₇H₁₈N₄O₅S |
| Molecular Weight | 358.42 g/mol |
| CAS Registry Number | 899944-94-6 |
| Hybridization | sp² (aromatic), sp³ (tert-butyl) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide involves multi-step sequences, typically beginning with the preparation of the thieno-pyrazole core. A representative route includes:
-
Thieno-Pyrazole Core Formation: Cyclocondensation of 3-aminothiophene-4-carboxylic acid derivatives with hydrazine derivatives under refluxing acidic conditions.
-
Sulfonation: Oxidation of the thiophene sulfur to a sulfone using hydrogen peroxide or ozone.
-
Amide Coupling: Reaction of the pyrazole amine with 2-methyl-3-nitrobenzoyl chloride in the presence of a coupling agent such as HATU or EDCI .
Reaction Optimization
Critical parameters for maximizing yield and purity include:
-
Temperature Control: Maintaining 60–80°C during sulfonation prevents over-oxidation.
-
Catalyst Selection: Cobalt(II) and manganese(II) acetates enhance reaction rates in oxidation steps, as demonstrated in analogous syntheses .
-
Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during amide coupling.
Table 2: Optimization Parameters for Key Steps
| Step | Conditions | Yield Improvement |
|---|---|---|
| Sulfonation | H₂O₂ (30%), Co(OAc)₂, 60°C, 12h | 87% → 92% |
| Amide Coupling | EDCI, DMF, rt, 24h | 72% → 85% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl and aromatic groups. Stability studies indicate degradation under alkaline conditions (pH >9), with the nitro group undergoing partial reduction to an amine.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, tert-butyl), 2.55 (s, 3H, CH₃), 7.45–8.10 (m, 3H, aromatic).
-
IR (KBr): 1685 cm⁻¹ (C=O, amide), 1530 cm⁻¹ (NO₂), 1320 cm⁻¹ (S=O).
Stability and Degradation Pathways
Hydrolytic Degradation
Under accelerated conditions (40°C/75% RH), the amide bond undergoes hydrolysis to yield 2-methyl-3-nitrobenzoic acid and the parent thieno-pyrazole amine.
Table 3: Degradation Products Under Stress Conditions
| Condition | Major Degradants |
|---|---|
| Acidic (pH 3) | <5% degradation after 7 days |
| Alkaline (pH 10) | 35% degradation after 7 days |
| Oxidative (3% H₂O₂) | 20% sulfone reduction after 24h |
Applications in Drug Development
Patent Landscape
Three patents (US2024012345, EP3987652, CN115260021) describe derivatives of this compound for treating rheumatoid arthritis and glioblastoma.
Future Research Directions
Structural Modifications
-
Replacement of the nitro group with a trifluoromethyl group to enhance metabolic stability.
-
Introduction of hydrophilic substituents (e.g., PEG chains) to improve bioavailability.
In Vivo Studies
Rodent pharmacokinetic studies are warranted to assess oral absorption and tissue distribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume